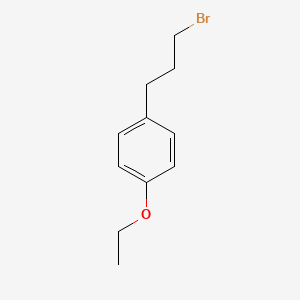

1-(3-Bromopropyl)-4-ethoxybenzene

Description

Significance of Bromopropyl and Ethoxy Moieties in Molecular Design and Chemical Transformations

The bromopropyl and ethoxy moieties within a molecule like 1-(3-bromopropyl)-4-ethoxybenzene each impart specific and valuable characteristics that are highly sought after in molecular design and chemical transformations.

The bromopropyl group introduces a reactive alkyl halide functionality. The bromine atom, being a good leaving group, makes the propyl chain susceptible to nucleophilic substitution reactions. youtube.com This allows for the facile introduction of a wide array of functional groups, enabling the construction of diverse molecular skeletons. The three-carbon chain also provides conformational flexibility, which can be crucial for optimizing interactions with biological targets. The reactivity of the carbon-bromine bond is central to many synthetic strategies, including the formation of carbon-carbon and carbon-heteroatom bonds. manchester.ac.uk

Overview of Related Phenoxyalkyl Halides as Synthetic Building Blocks

Phenoxyalkyl halides, a broader class that includes this compound, are widely recognized for their utility as synthetic intermediates. These compounds contain an ether linkage to an aromatic ring and a terminal halogen on an alkyl chain. This arrangement allows for a two-pronged synthetic approach: reactions at the halogenated alkyl chain and modifications of the aromatic ring.

For instance, the alkyl halide terminus can readily participate in Williamson ether synthesis to form more complex ethers, or undergo reactions with amines, cyanides, and other nucleophiles to introduce nitrogen-containing functionalities or extend carbon chains. The aromatic portion of the molecule can be subjected to various transformations, such as nitration, halogenation, or Friedel-Crafts reactions, to further diversify the molecular structure. The synthesis of 1-(3-bromopropyl)-3-chloro-4-ethoxybenzene, for example, often involves the alkylation of a substituted ethoxybenzene derivative. smolecule.com

Research Rationale and Objectives for Investigating this compound

The focused investigation of this compound is driven by the need to expand the synthetic chemist's toolbox and to explore new molecular entities with potentially valuable properties.

Addressing Gaps in the Literature for Specific Aryl Alkyl Ether-Halide Conjugates

While the general reactivity of aryl alkyl halides and ethers is well-documented, specific bifunctional compounds like this compound often have underexplored chemical potential. Contemporary research in alkyl chemistry aims to develop more efficient and selective methods for manipulating alkyl groups, including overcoming challenges in regioselectivity and activating traditionally unreactive C-H bonds. patsnap.com A thorough investigation into the reactivity and synthetic applications of this specific conjugate helps to fill these knowledge gaps. Understanding its unique reaction kinetics, substrate scope, and potential for side reactions is crucial for its effective utilization in complex syntheses.

Potential for Novel Synthetic Pathways and Target Molecule Derivatization

The dual functionality of this compound opens up possibilities for developing novel synthetic pathways. hilarispublisher.com For example, it can serve as a precursor for intramolecular cyclization reactions to form chromane (B1220400) or other heterocyclic systems. Furthermore, its ability to undergo sequential or orthogonal reactions at its two distinct reactive sites makes it an attractive starting material for the synthesis of libraries of diverse compounds for drug discovery and materials science applications. The development of efficient and scalable synthetic routes is essential for the cost-effective production of new chemical entities. hilarispublisher.com By systematically studying the reactions of this compound, new and more efficient routes to valuable target molecules can be uncovered.

Chemical Compound Information

| Compound Name |

| This compound |

| 1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene |

| 2,4,5-T |

| 2,4-D |

| Aripiprazole |

| DDT |

| Empagliflozin |

| Metoprolol |

| Tamsulosin |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H15BrO |

| Molecular Weight | 243.14 g/mol |

| CAS Number | 720682-47-3 |

| SMILES Code | CCOC1=CC=C(CCCBr)C=C1 |

Structure

3D Structure

Properties

Molecular Formula |

C11H15BrO |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

1-(3-bromopropyl)-4-ethoxybenzene |

InChI |

InChI=1S/C11H15BrO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-8H,2-4,9H2,1H3 |

InChI Key |

MLBHHIRNFOAWMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCCBr |

Origin of Product |

United States |

Synthetic Strategies for 1 3 Bromopropyl 4 Ethoxybenzene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 1-(3-bromopropyl)-4-ethoxybenzene, the most logical disconnections involve the ether linkage and the carbon-bromine bond.

The primary disconnection, and the most common synthetic approach, is at the ether bond (C-O). This disconnection points to two precursor fragments: a 4-ethoxyphenoxide ion and a 3-bromopropyl cation equivalent. This strategy falls under the well-established Williamson ether synthesis. masterorganicchemistry.comyoutube.com This approach is favored due to the ready availability of the starting materials, 4-ethoxyphenol (B1293792) and 1,3-dibromopropane (B121459). nih.govsigmaaldrich.com

An alternative disconnection can be made at the carbon-bromine (C-Br) bond. This suggests a precursor molecule such as 1-(3-hydroxypropyl)-4-ethoxybenzene, which would then undergo a bromination reaction to yield the final product. Another possibility within this disconnection strategy would be the selective bromination of the propyl chain of 1-propyl-4-ethoxybenzene.

Classical Synthetic Routes

Based on the retrosynthetic analysis, two primary classical synthetic routes emerge for the preparation of this compound.

The most frequently employed method for synthesizing this compound is the alkylation of 4-ethoxyphenol with 1,3-dibromopropane. youtube.comlibretexts.org This reaction is a specific application of the Williamson ether synthesis, where the phenoxide ion generated from 4-ethoxyphenol acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane. masterorganicchemistry.com

The success of the alkylation reaction is highly dependent on carefully optimized reaction conditions.

Solvent Effects: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. Polar aprotic solvents are generally preferred. Acetone (B3395972) is a common and effective solvent for this reaction. Other solvents like dimethylformamide (DMF) and acetonitrile (B52724) can also be used.

Base Selection: A base is required to deprotonate the phenolic hydroxyl group of 4-ethoxyphenol to form the more nucleophilic phenoxide. youtube.com Potassium carbonate (K2CO3) is a widely used mild base for this purpose, often in combination with a solvent like acetone. Stronger bases such as sodium hydroxide (B78521) (NaOH) can also be employed, sometimes under phase-transfer catalysis conditions to improve the reaction between reactants in different phases. utahtech.eduquizlet.com

Temperature Regimes: The reaction is typically carried out at elevated temperatures to achieve a reasonable reaction rate. When using acetone as a solvent, the reaction mixture is often heated to reflux. The specific temperature is adjusted based on the solvent and base system used to optimize the yield and minimize side reactions.

Table 1: Interactive Data Table of Reaction Conditions for Alkylation

| Base | Solvent | Temperature | Typical Yield (%) |

|---|---|---|---|

| K2CO3 | Acetone | Reflux | 85-95 |

| NaOH | Water/DCM (PTC) | Room Temp | ~80-90 |

| K2CO3 | DMF | 80-100 °C | >90 |

***Note:** This table presents typical data; actual results can vary based on specific experimental parameters.*

Regioselectivity: The reaction is generally regioselective, with the phenoxide nucleophile preferentially attacking the primary carbon of 1,3-dibromopropane.

Side Reactions: The primary side reaction of concern is dialkylation, which results in the formation of 1,3-bis(4-ethoxyphenoxy)propane. This occurs when a second molecule of 4-ethoxyphenoxide reacts with the desired product, this compound. To suppress this side reaction, a significant excess of 1,3-dibromopropane is typically used. This stoichiometric imbalance ensures that the phenoxide is more likely to encounter and react with the dibromopropane (B1216051) starting material rather than the monosubstituted product. Elimination reactions to form an allyl ether are also possible, particularly with strong bases and higher temperatures, but are generally less problematic with a primary alkyl halide.

An alternative synthetic approach involves the bromination of a suitable precursor.

One potential route is the radical bromination of 1-propyl-4-ethoxybenzene.

N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) is a common reagent used for radical bromination, particularly at allylic and benzylic positions. vaia.comproprep.comorganic-chemistry.org The reaction is typically initiated by light or a radical initiator. numberanalytics.comyoutube.com However, for an unactivated alkyl chain like the propyl group, achieving high regioselectivity for the terminal position is challenging. Radical bromination favors the formation of the most stable radical intermediate. youtube.commasterorganicchemistry.comlibretexts.org In the case of the propyl group attached to the ethoxybenzene ring, the benzylic position (the carbon adjacent to the aromatic ring) is significantly more stabilized through resonance, making it the preferred site of radical formation and subsequent bromination. sioc-journal.cnlibretexts.org Therefore, direct bromination of 1-propyl-4-ethoxybenzene with NBS would predominantly yield 1-(1-bromopropyl)-4-ethoxybenzene rather than the desired this compound.

A more viable strategy involving a bromination step would be to start with 1-(3-hydroxypropyl)-4-ethoxybenzene. The terminal hydroxyl group could then be converted to a bromide using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This two-step sequence (etherification followed by bromination of the alcohol) provides a more controlled and selective route to the target molecule.

Conversion of Precursor Alcohols (e.g., 3-(4-Ethoxyphenyl)propan-1-ol) to Bromides

The most direct and common route to this compound is through the substitution of the hydroxyl group in the precursor alcohol, 3-(4-ethoxyphenyl)propan-1-ol. This transformation of an alcohol into an alkyl bromide is a fundamental process in organic synthesis. The reaction involves activating the hydroxyl group, which is a poor leaving group, to turn it into a species that can be readily displaced by a bromide nucleophile. Since the precursor features a primary alcohol, the reaction typically proceeds via an SN2 mechanism. masterorganicchemistry.com

Reagents and Methodologies (e.g., PPh₃/CBr₄, HBr, SOBr₂)

A variety of reagents can accomplish the conversion of a primary alcohol to a primary alkyl bromide. The choice of reagent depends on factors such as substrate sensitivity, desired yield, and reaction conditions.

Hydrobromic Acid (HBr): This is a classic method where the alcohol is treated with concentrated aqueous HBr. masterorganicchemistry.com The reaction begins with the protonation of the alcohol's hydroxyl group by the strong acid, forming a good leaving group (water). The bromide ion then displaces the water molecule in an SN2 reaction. masterorganicchemistry.com HBr can also be generated in situ by reacting a salt like sodium or potassium bromide with a strong, non-oxidizing acid such as phosphoric acid. youtube.comlibretexts.org This approach avoids the use of sulfuric acid, which can oxidize HBr to bromine and cause side reactions with the aromatic ring. youtube.com

Phosphorus Tribromide (PBr₃): PBr₃ is a highly effective reagent for converting primary and secondary alcohols into their corresponding bromides. The mechanism involves the alcohol's oxygen atom attacking the phosphorus atom, displacing a bromide ion. This forms an activated intermediate. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the activated oxygen group in an SN2 fashion. This method is advantageous as it generally avoids the carbocation rearrangements that can occur with HBr-based methods.

Thionyl Bromide (SOBr₂): Analogous to the more common thionyl chloride (SOCl₂), thionyl bromide converts alcohols to alkyl bromides. The reaction mechanism is similar, involving the formation of an intermediate alkyl chlorosulfite, which then undergoes nucleophilic attack by the bromide ion.

Appel Reaction (Triphenylphosphine/Carbon Tetrabromide): The Appel reaction provides a mild and efficient method for converting alcohols to alkyl bromides using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). rsc.org The reaction proceeds by the formation of a phosphonium (B103445) bromide intermediate from PPh₃ and CBr₄. The alcohol then attacks the phosphonium species, and subsequent intramolecular decomposition leads to the formation of the alkyl bromide, triphenylphosphine oxide, and bromoform. This method is particularly useful for sensitive substrates due to its mild, neutral conditions. rsc.org

Table 1: Comparison of Common Reagents for Alcohol to Bromide Conversion

| Reagent(s) | Mechanism Type | Common Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| HBr | SN2 (for primary) | Water, Acetic Acid | Inexpensive, simple procedure. | Strong acid can cause side reactions (ether cleavage, rearrangement for secondary alcohols). youtube.commasterorganicchemistry.com |

| PBr₃ | SN2 | Diethyl ether, THF, CH₂Cl₂ | High yields, avoids carbocation rearrangements. | Reagent is moisture-sensitive. |

| SOBr₂ | SNi or SN2 | CH₂Cl₂, Toluene | Gaseous byproducts (SO₂, HBr) can drive reaction to completion. | Less stable and more reactive than SOCl₂. |

| PPh₃ / CBr₄ | SN2 | CH₂Cl₂, Acetonitrile | Very mild conditions, high yields, good for sensitive substrates. rsc.org | Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification. |

Solvent and Catalytic Effects

The choice of solvent can significantly impact the rate and outcome of the bromination reaction. For SN2 reactions, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or dichloromethane (B109758) (CH₂Cl₂) are often preferred as they can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. rsc.org

In some methodologies, catalysts are employed to enhance reaction efficiency. For example, when generating HBr in situ, the strong acid (e.g., H₃PO₄) acts as the catalyst to produce the active reagent. youtube.com In other systems, particularly biphasic reactions, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) can be used. youtube.com These catalysts facilitate the transfer of the bromide nucleophile from an aqueous phase to the organic phase containing the alcohol, accelerating the reaction. The use of ionic liquids, which can act as both the solvent and a source of bromide ions, represents another approach to mediate this transformation, often under greener, solvent-free conditions. organic-chemistry.orgresearchgate.net

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry aim to improve the efficiency, scalability, and environmental footprint of reactions like the conversion of alcohols to alkyl bromides.

Continuous Flow Synthesis Optimization for Scalability and Efficiency

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and higher yields. The Appel reaction has been successfully adapted to a flow system for the synthesis of alkyl bromides from alcohols. researchgate.net In this setup, a solution of the alcohol (like 3-(4-ethoxyphenyl)propan-1-ol) and carbon tetrabromide is passed through a packed bed reactor containing a polymer-supported form of triphenylphosphine (a monolith). researchgate.net The reaction occurs as the solution flows through the monolith, and the product emerges continuously from the reactor outlet. This method simplifies purification, as the triphenylphosphine oxide byproduct remains bound to the solid support, allowing for the isolation of a high-purity product simply by evaporating the solvent. researchgate.net Such a process is highly efficient and can be run for extended periods, making it ideal for industrial-scale production.

Photocatalytic or Electrocatalytic Methodologies for Bromination or Alkyl-Halide Formation

Photoredox and electrocatalytic methods are at the forefront of modern synthetic chemistry, offering novel pathways for bond formation under exceptionally mild conditions. While direct photocatalytic conversion of an alcohol to an alkyl bromide is still an emerging area, related transformations highlight the potential of this strategy. The core principle involves using a photocatalyst that, upon absorbing light, can activate an alcohol that has been derivatized into a redox-active ester or adduct. nih.govacs.org This activation generates an alkyl radical via C–O bond fragmentation. acs.org This highly reactive alkyl radical could then, in principle, be trapped by a suitable bromine atom source to form the desired this compound.

Another advanced approach is the dual photoredox and cobalt-catalyzed hydrohalogenation of alkenes, which provides a modern route to alkyl halides. organic-chemistry.org Although this applies to a different starting material, it showcases the power of catalysis in forming C-Br bonds under mild, radical-based conditions, paving the way for future developments in direct alcohol-to-bromide transformations.

Mechanically-Assisted Synthesis (Ball Milling) for Enhanced Reaction Rates

Mechanochemistry, particularly through the use of ball milling, has emerged as a powerful technique to accelerate chemical reactions, often in the absence of a solvent. rsc.org This method utilizes mechanical force to induce chemical transformations, which can lead to significantly reduced reaction times and increased product yields compared to conventional solution-based methods.

While a specific protocol for the ball-milling synthesis of this compound is not extensively documented in publicly available literature, the principles of mechanochemical Williamson ether synthesis provide a strong basis for its feasibility. The reaction would involve the milling of solid 4-ethoxyphenol with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide in situ. Subsequent addition of 1,3-dibromopropane to the milling jar would initiate the nucleophilic substitution reaction.

The high-energy impacts and shearing forces within the ball mill would continuously bring the reactants into close contact, breaking down the crystal lattice of the solid reactants and creating fresh reactive surfaces. This intimate mixing at the molecular level can overcome the mass transfer limitations often encountered in heterogeneous solid-liquid reactions, thereby enhancing the reaction rate.

Research on other mechanochemical O-alkylation reactions of phenols has demonstrated the effectiveness of this approach. For instance, the solvent-free etherification of various phenols has been successfully carried out using ball milling, resulting in high yields of the desired ether products in a fraction of the time required for conventional methods. researchgate.net These studies suggest that a similar outcome could be expected for the synthesis of this compound.

The following table outlines a hypothetical set of reaction parameters for the mechanochemical synthesis of this compound based on general principles of ball milling for organic synthesis.

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | 4-ethoxyphenol, 1,3-dibromopropane, Base (e.g., K₂CO₃) | Standard reagents for Williamson ether synthesis. A solid base is preferable for solvent-free conditions. |

| Milling Frequency | 10-30 Hz | Typical frequency range for providing sufficient energy to initiate and sustain the reaction. |

| Milling Time | 30-90 minutes | Significantly shorter than conventional heating methods, which can take several hours. |

| Ball-to-Powder Ratio | 10:1 to 50:1 (by weight) | Ensures efficient energy transfer and grinding of the reactants. |

| Liquid-Assisted Grinding (LAG) | A few drops of a high-boiling, inert solvent (e.g., diglyme) | Can sometimes enhance reaction rates by facilitating ion mobility without being a bulk solvent. |

The primary advantage of this method lies in the significant enhancement of reaction kinetics, leading to a more energy-efficient and time-saving process.

Green Chemistry Considerations in Reagent and Solvent Selection

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. francis-press.com The synthesis of this compound can be made more environmentally benign by carefully selecting reagents and solvents.

Reagent Selection:

4-Ethoxyphenol: A greener synthesis of 4-ethoxyphenol can be achieved by the mono-ethylation of hydroquinone (B1673460). chemicalbook.com While traditional methods may use hazardous alkylating agents, alternative approaches utilizing greener reagents like diethyl carbonate in the presence of a solid acid catalyst (e.g., Amberlyst-15) can be employed. chemicalbook.com

1,3-Dibromopropane: This reagent can be prepared from 1,3-propanediol. guidechem.com The use of hydrobromic acid with a strong acid catalyst like sulfuric acid is a common method. prepchem.com Greener alternatives could involve biocatalytic routes or the use of less hazardous brominating agents. A method involving the free radical addition of hydrogen bromide to allyl bromide is also known. chemicalbook.comwikipedia.org

Solvent Selection and Reaction Conditions:

The choice of solvent and reaction conditions plays a crucial role in the greenness of the synthesis.

Solvent-Free Synthesis: As discussed in the context of ball milling, eliminating the solvent entirely is a highly desirable green strategy. researchgate.net This reduces waste, simplifies purification, and lowers the environmental impact associated with solvent production and disposal.

Phase-Transfer Catalysis (PTC): When a solvent is necessary, phase-transfer catalysis offers a greener alternative to homogeneous reactions in organic solvents. utahtech.edu In the Williamson ether synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the 4-ethoxyphenoxide anion from an aqueous or solid phase to an organic phase containing 1,3-dibromopropane. utahtech.edu This allows the use of water as a solvent, or a biphasic system, reducing the need for volatile and often toxic organic solvents.

Greener Solvents: If a solvent is required, the selection should prioritize those with a lower environmental impact. Bio-derived solvents or water are preferred over traditional chlorinated or aprotic polar solvents.

The following table summarizes green chemistry considerations for the synthesis of this compound.

| Aspect | Conventional Method | Greener Alternative | Benefit |

|---|---|---|---|

| Reaction Condition | Heating in organic solvent (e.g., DMF, acetone) | Ball milling (solvent-free) or Phase-Transfer Catalysis (using water) | Reduced solvent waste, lower energy consumption, simplified workup. |

| Base | Sodium hydride (NaH) | Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) | Safer and easier to handle. |

| Synthesis of 4-ethoxyphenol | Use of hazardous alkylating agents | Reaction of hydroquinone with diethyl carbonate over a solid acid catalyst | Avoids toxic reagents. |

| Synthesis of 1,3-dibromopropane | Use of strong, corrosive acids | Biocatalytic routes or free radical addition to allyl bromide | Milder reaction conditions and potentially less hazardous reagents. |

By integrating these mechanically-assisted and green chemistry strategies, the synthesis of this compound can be performed in a more efficient, economical, and environmentally responsible manner.

Reactivity and Chemical Transformations of 1 3 Bromopropyl 4 Ethoxybenzene

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the propyl chain of 1-(3-bromopropyl)-4-ethoxybenzene is susceptible to attack by a wide array of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. These reactions typically proceed via an SN2 mechanism. libretexts.org

Formation of Amines and Amides

The reaction of this compound with various nitrogen-based nucleophiles provides a straightforward route to amines and amides.

Primary, Secondary, and Tertiary Amines: Treatment with ammonia, primary amines, or secondary amines leads to the corresponding primary, secondary, or tertiary amines. lumenlearning.comchemguide.co.uk These reactions are often carried out in a suitable solvent and may require heating. An excess of the amine is sometimes used to minimize the formation of over-alkylated products. chemguide.co.uk The initial product is an ammonium (B1175870) salt, which is then treated with a base to yield the free amine. libretexts.org

Quaternary Ammonium Salts: Reaction with a tertiary amine results in the formation of a quaternary ammonium salt. lumenlearning.com

Gabriel Synthesis for Primary Amines: For a cleaner synthesis of primary amines that avoids over-alkylation, the Gabriel synthesis is a preferred method. libretexts.orgpressbooks.pub This involves reacting this compound with potassium phthalimide (B116566). The resulting N-alkylated phthalimide is then hydrolyzed, typically under basic conditions, to yield the primary amine. pressbooks.pub

Azide (B81097) Synthesis for Primary Amines: An alternative to the Gabriel synthesis involves reacting the bromo compound with sodium azide to form an alkyl azide. pressbooks.pub This intermediate is not nucleophilic, preventing further reaction. pressbooks.pub Subsequent reduction of the azide, commonly with lithium aluminum hydride (LiAlH4), produces the primary amine. pressbooks.pub

Etherification and Esterification Reactions

The displacement of the bromine atom by oxygen nucleophiles leads to the formation of ethers and esters.

Etherification: Reaction with an alkoxide or phenoxide ion results in the formation of an ether. For example, reacting this compound with sodium ethoxide would yield 1-ethoxy-4-(3-ethoxypropyl)benzene.

Esterification: Carboxylate anions can act as nucleophiles to displace the bromide and form esters. For instance, treatment with sodium acetate (B1210297) would produce 3-(4-ethoxyphenyl)propyl acetate.

Thiolation and Sulfonylation Reactions

Sulfur-based nucleophiles readily react with this compound.

Thiolation: Reaction with a thiol or a thiolate salt, such as sodium hydrosulfide, introduces a thiol group, forming a thioether (sulfide).

Sulfonylation: The synthesis of sulfones can be achieved by reacting the bromoalkane with a sulfinate salt.

Cyanation Reactions (e.g., formation of nitriles)

The introduction of a nitrile group is a valuable transformation as nitriles can be further hydrolyzed to carboxylic acids or reduced to primary amines. libretexts.org Reacting this compound with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable polar aprotic solvent, results in the formation of 4-(4-ethoxyphenyl)butanenitrile. libretexts.org More modern methods may employ reagents like tosyl cyanide (TsCN) under photoredox catalysis conditions. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org While the primary focus of reactivity for this compound is often the alkyl bromide, the aryl C-O bond could potentially participate in certain cross-coupling reactions, although this is less common. The primary utility in this context is the reaction at the C(sp³)-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

These reactions are fundamental in modern organic synthesis for creating new carbon-carbon bonds. nobelprize.orgwikipedia.org

Suzuki Reaction: The Suzuki coupling typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org While classically used for coupling aryl halides, modifications allow for the coupling of alkyl halides. This would involve reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com

Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki reaction, its application can be extended to alkyl halides, allowing for the introduction of an alkynyl group onto the propyl chain of this compound.

Negishi Reaction: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org This method is particularly effective for forming C(sp³)-C(sp²) bonds. nih.gov It demonstrates good functional group tolerance and can be used to couple this compound with various organozinc reagents. organic-chemistry.orgnih.gov

A significant application of these cross-coupling reactions is the formation of a new carbon-carbon bond between the alkyl portion of this compound and an aryl group. This aryl-alkyl coupling can be achieved through methods like the Negishi coupling, where an arylzinc reagent is coupled with the alkyl bromide. nih.gov This approach is valuable for synthesizing complex molecular architectures where the 4-ethoxyphenylpropyl moiety is connected to another aromatic system.

Table of Reaction Conditions for Selected Transformations:

| Reaction Type | Reagents and Conditions | Product Type |

| Primary Amine Synthesis (Gabriel) | 1. Potassium phthalimide2. Base hydrolysis | Primary Amine |

| Cyanation | Sodium cyanide, polar aprotic solvent | Nitrile |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-alkyl coupled product |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted product |

| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | Alkyl- or aryl-coupled product |

Mechanistic Investigations of Catalytic Cycles and Ligand Effects

The reactivity of the bromopropyl group in this compound makes it a suitable substrate for various catalytic cross-coupling reactions. Mechanistic investigations into these reactions, often involving transition metal catalysts like copper, provide insights into the catalytic cycles and the significant influence of ligands on reaction outcomes.

For instance, in visible light-mediated copper-catalyzed atom transfer radical addition (ATRA) reactions, a proposed mechanism involves the photocatalyst activating the organic bromide. The resulting radical adds to an alkene, forming a transient radical intermediate. This intermediate then interacts with a copper(II)-halide species. The final carbon-halogen bond is forged through either an inner-sphere radical rebound mechanism, involving a transient Cu(III) complex and reductive elimination, or a direct outer-sphere halogen abstraction from the copper species. researchgate.net The choice of metal catalyst is crucial; studies on bromo-cyanodifluoromethylation have shown copper bromide to be a superior promoter compared to other metal bromides under photocatalytic conditions. researchgate.net

Ligands play a critical role in modulating the reactivity and selectivity of these catalytic systems. For example, in copper-catalyzed reactions, the use of specific ligands can prevent side reactions, such as diazidation when using certain azide reagents, which can occur with an uncomplexed copper catalyst. researchgate.net The development of heteroleptic copper(I) complexes has enabled photocatalytic platforms for regio- and stereoselective reactions, highlighting the power of ligand design in controlling reaction pathways. researchgate.net

Organometallic Reagent Formation (e.g., Grignard Reagents, Organolithium Compounds) and Subsequent Reactions

The carbon-bromine bond in this compound allows for the formation of highly reactive organometallic reagents, such as Grignard and organolithium compounds. These reagents are powerful nucleophiles and strong bases, enabling a wide range of subsequent chemical transformations. mnstate.edumasterorganicchemistry.com

Grignard Reagents:

The formation of a Grignard reagent, (4-ethoxyphenyl)propylmagnesium bromide, is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduwisc.edu The solvent is crucial as it coordinates with the magnesium center, stabilizing the organometallic species and enhancing its reactivity. libretexts.org

The resulting Grignard reagent is a potent nucleophile and can participate in a variety of reactions to form new carbon-carbon bonds. masterorganicchemistry.com For example, it can add to:

Aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.comwisc.edu

Esters , where the addition occurs twice to yield tertiary alcohols. masterorganicchemistry.com

Epoxides , attacking the less-substituted carbon to open the ring. masterorganicchemistry.com

Carbon dioxide to form a carboxylic acid after protonation. masterorganicchemistry.com

It is important to note that Grignard reagents are strong bases and will react with any protic source, including water and alcohols. mnstate.edulibretexts.org They are generally not used for SN2 reactions with alkyl halides. masterorganicchemistry.com

Organolithium Compounds:

Organolithium reagents can be prepared from this compound through reaction with lithium metal, typically in a non-polar solvent like pentane (B18724) or hexane. masterorganicchemistry.com These reagents are generally more reactive than their Grignard counterparts. slideshare.net An alternative method for their preparation is through lithium-halogen exchange, where a commercially available alkyllithium reagent (e.g., n-butyllithium) is used to swap the bromine atom for lithium. masterorganicchemistry.com

Similar to Grignard reagents, organolithium compounds are powerful nucleophiles and bases. libretexts.org They readily react with electrophiles and are highly sensitive to protic functional groups. libretexts.orgslideshare.net

| Organometallic Reagent | Preparation Method | Common Subsequent Reactions |

| Grignard Reagent | Reaction with Mg metal in ether | Addition to carbonyls, epoxides, CO2 |

| Organolithium Compound | Reaction with Li metal or lithium-halogen exchange | Addition to carbonyls, use as a strong base |

Elimination Reactions

The alkyl halide portion of this compound can undergo elimination reactions to form alkenes. The specific pathway, either E1 or E2, and the resulting product distribution are influenced by factors such as the strength of the base, the solvent, and the structure of the substrate. libretexts.orgbyjus.com

Formation of Alkenes via E1 or E2 Pathways

Elimination reactions can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). byjus.com

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a β-carbon at the same time the bromide leaving group departs. byjus.comyoutube.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base, exhibiting second-order kinetics. youtube.com Strong bases favor the E2 pathway. libretexts.org The transition state has significant double bond character, and its stability influences the reaction rate. iitk.ac.in

E1 Mechanism: This is a two-step process that begins with the slow, unimolecular departure of the leaving group to form a carbocation intermediate. youtube.comiitk.ac.in In a subsequent step, a weak base removes a β-proton to form the alkene. youtube.com The rate of the E1 reaction depends only on the concentration of the substrate. youtube.com Good ionizing solvents, such as polar protic solvents, favor the E1 mechanism by stabilizing the carbocation intermediate. libretexts.org

For this compound, which is a primary alkyl halide, the E2 mechanism is generally favored because primary carbocations are highly unstable, making the E1 pathway less likely. libretexts.org

| Mechanism | Base Strength | Substrate Structure | Solvent | Kinetics |

| E2 | Strong | Primary, Secondary, Tertiary | Less Important | Second-order |

| E1 | Weak | Tertiary > Secondary | Polar Protic | First-order |

Stereochemical Outcomes and Regioselectivity in Elimination

The stereochemistry and regioselectivity of elimination reactions determine the specific isomeric products formed.

Regioselectivity in E2 reactions often follows Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. iitk.ac.injove.com This is because the transition state leading to the more substituted alkene is lower in energy. jove.com However, if a sterically hindered base (e.g., potassium tert-butoxide) is used, the less substituted alkene, known as the Hofmann product , may be favored due to easier access to the less sterically hindered β-hydrogens. jove.comlibretexts.org

Stereochemistry of the E2 reaction is highly specific. It requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. jove.comchemistrysteps.com This means the hydrogen and the bromine must be in the same plane and on opposite sides of the carbon-carbon bond. This conformational requirement dictates the stereochemistry of the resulting alkene. chemistrysteps.comlibretexts.org If there is only one β-hydrogen, the reaction is stereospecific, meaning only one stereoisomer of the product can be formed. jove.comchemistrysteps.com If there are two β-hydrogens, the reaction is stereoselective, favoring the formation of the more stable alkene (usually the E-isomer). jove.comchemistrysteps.com

In cyclic systems, this anti-periplanar requirement means that both the hydrogen and the leaving group must be in axial positions for the E2 reaction to occur efficiently. iitk.ac.inlibretexts.org

Reactions Involving the Aryl Ether Moiety

The ethoxy group attached to the benzene (B151609) ring is an aryl ether, which can undergo specific chemical transformations, most notably cleavage of the ether linkage.

Cleavage of the Ether Linkage (e.g., by BBr3 or strong acids)

The carbon-oxygen bond of the aryl ether in this compound is generally stable but can be cleaved under harsh conditions using strong reagents. masterorganicchemistry.com

With Strong Acids: Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave ethers. masterorganicchemistry.comnumberanalytics.com The reaction proceeds by protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.comyoutube.com This is followed by a nucleophilic attack by the halide ion. For aryl ethers, the cleavage typically occurs via an SN2 mechanism on the alkyl side, as SN1 and SN2 reactions on sp²-hybridized aryl carbons are disfavored. This would yield 4-(3-bromopropyl)phenol (B1602070) and ethyl halide.

With Boron Tribromide (BBr₃): Boron tribromide is a particularly effective reagent for cleaving aryl ethers. nih.govresearchgate.net It is a strong Lewis acid that coordinates to the ether oxygen. gvsu.edu Recent mechanistic studies using density functional theory (DFT) have challenged the long-held simple mechanism. It is now proposed that the cleavage of aryl methyl ethers by BBr₃ can proceed through a pathway involving charged intermediates and that one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.govresearchgate.net A bimolecular process, where one ether-BBr₃ adduct acts as a bromide donor to another, is thought to be a key feature for many ethers, avoiding the formation of free bromide. gvsu.eduresearchgate.net This bimolecular mechanism can be hindered by steric bulk around the ether linkage. researchgate.net

| Reagent | General Conditions | Proposed Mechanism | Products from this compound |

| HBr / HI | Strong acid, often with heat | Protonation followed by SN2 attack | 4-(3-bromopropyl)phenol and ethyl bromide/iodide |

| BBr₃ | Lewis acid, often in an inert solvent | Lewis acid coordination, possible bimolecular mechanism | 4-(3-bromopropyl)phenol and ethyl bromide (after workup) |

Electrophilic Aromatic Substitution Reactions (e.g., nitration, halogenation, Friedel-Crafts)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. openstax.org For substituted benzenes like this compound, the existing substituents on the ring influence both the rate of reaction and the position of the incoming electrophile. openstax.org

The regioselectivity of electrophilic aromatic substitution on the this compound ring is determined by the directing effects of the ethoxy and the 3-bromopropyl substituents.

The ethoxy group (-OCH2CH3) is a strong activating group and an ortho, para-director. youtube.com The oxygen atom's lone pairs can be donated into the benzene ring through resonance, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. This increased nucleophilicity makes these positions more susceptible to attack by an electrophile. youtube.com

The 3-bromopropyl group (-CH2CH2CH2Br) is generally considered a deactivating group due to the electron-withdrawing inductive effect of the bromine atom. However, as an alkyl group, it is also an ortho, para-director. uci.edu The directing effect of alkyl groups is primarily due to hyperconjugation and inductive effects that stabilize the carbocation intermediate when the electrophile attacks the ortho or para positions.

In this compound, the two substituents are para to each other. The powerful activating and ortho, para-directing effect of the ethoxy group dominates the weaker directing effect of the 3-bromopropyl group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the ethoxy group (and meta to the 3-bromopropyl group).

| Substituent | Activating/Deactivating | Directing Effect |

| Ethoxy (-OCH2CH3) | Strong Activator | Ortho, Para |

| 3-Bromopropyl (-CH2CH2CH2Br) | Weak Deactivator | Ortho, Para |

Nitration: The nitration of this compound would likely be carried out using a mixture of nitric acid and sulfuric acid. The strong activating effect of the ethoxy group would direct the incoming nitro group (-NO2) to the positions ortho to it.

Halogenation: Halogenation, such as bromination or chlorination, would also be directed by the ethoxy group. The reaction would likely proceed readily, possibly without a Lewis acid catalyst due to the activated nature of the ring, to yield the ortho-halogenated product. wvu.edu

Friedel-Crafts Reactions: Friedel-Crafts acylation, which introduces an acyl group (-COR), is a reliable method for forming ketones. masterorganicchemistry.com In the case of this compound, the acylation would be directed to the positions ortho to the ethoxy group. The resulting ketone is a deactivating group, which prevents further acylation of the ring. organic-chemistry.org Friedel-Crafts alkylation, while also possible, is less commonly used in these cases due to the potential for carbocation rearrangements and polyalkylation. acs.org

Reductive Transformations

Reductive transformations of this compound can target either the aromatic ring or the bromoalkyl side chain.

Catalytic hydrogenation is a common method for both the reduction of aromatic rings and the cleavage of carbon-halogen bonds (dehalogenation).

Dehalogenation: The carbon-bromine bond in the 3-bromopropyl group can be selectively cleaved through catalytic hydrogenation. This process, known as hydrodehalogenation, is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), with hydrogen gas (H2) as the reductant. organic-chemistry.org This reaction is generally efficient for aryl bromides and can be performed under neutral conditions. organic-chemistry.org The selective removal of the bromine atom would yield 1-ethoxy-4-propylbenzene.

Studies on the reductive dehalogenation of aryl bromides have shown that they are reduced more readily than aryl chlorides. organic-chemistry.org The reaction can often be performed selectively in the presence of other functional groups. researchgate.net Alternative methods for the reduction of alkyl and aryl bromides include the use of photoredox catalysis and other transition metal complexes. acs.orgcaltech.edu

Hydrogenation of the Aromatic Ring: While the primary focus of reductive studies on such compounds is often dehalogenation, the benzene ring itself can be hydrogenated to a cyclohexane (B81311) ring under more forcing conditions, typically requiring higher pressures of hydrogen and more active catalysts.

Role As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The construction of heterocyclic systems—cyclic compounds containing atoms of at least two different elements in their rings—is a cornerstone of medicinal chemistry and materials science. 1-(3-Bromopropyl)-4-ethoxybenzene provides a flexible three-carbon linker, (CH₂)₃, appended to an aromatic moiety, making it an ideal starting point for forming various ring systems.

Fused ring systems, where two or more rings share a common bond, are prevalent in pharmacologically active molecules and functional materials. This compound can be elaborated into precursors that undergo intramolecular cyclization to yield fused polycyclic structures. A common strategy involves an initial nucleophilic substitution at the bromopropyl group, followed by an intramolecular electrophilic attack on the electron-rich ethoxybenzene ring.

For instance, the terminal bromide can be converted to a carboxylic acid or a nitrile. Subsequent activation and intramolecular Friedel-Crafts acylation can lead to the formation of a new ring fused to the original benzene (B151609) ring, yielding substituted tetralone frameworks. These reactions capitalize on the ethoxy group's ability to activate the aromatic ring and direct the cyclization to the ortho position.

Table 1: Potential Intramolecular Cyclization Reactions for Fused Ring Synthesis

| Reaction Type | Reagents & Conditions | Resulting Fused System |

|---|---|---|

| Friedel-Crafts Acylation | 1. Mg, CO₂; 2. SOCl₂, AlCl₃ | Substituted Tetralone |

| Pictet-Spengler Reaction | 1. NaN₃, then H₂/Pd; 2. Aldehyde, H⁺ | Tetrahydro-β-carboline derivative |

The primary alkyl bromide of this compound is an excellent electrophile for reactions with a variety of heteroatomic nucleophiles, enabling the direct synthesis of heterocycles containing nitrogen, oxygen, or sulfur. nih.gov

N-Containing Heterocycles: Reaction with primary amines or hydrazines can lead to the formation of cyclic amines. For example, condensation with a primary amine followed by intramolecular N-alkylation would yield substituted piperidines. Similarly, reactions with bifunctional nitrogen nucleophiles can construct more complex systems.

O-Containing Heterocycles: Intramolecular cyclization of derivatives where the bromine has been substituted by a hydroxyl-containing moiety can form oxygen heterocycles. For example, reaction with a diol under Williamson ether synthesis conditions can produce crown ether fragments or other oxygen-containing rings.

S-Containing Heterocycles: Sulfur nucleophiles, such as thiols or thiourea, readily displace the bromide. Reaction with sodium sulfide (B99878) can lead to the formation of thiepane (B16028) derivatives through dimerization and cyclization, while reaction with thiophenols can introduce arylthio groups that can be used in subsequent synthetic steps.

Table 2: Synthesis of Heterocycles via Nucleophilic Substitution

| Heteroatom | Nucleophile | Resulting Heterocycle (Example) |

|---|---|---|

| Nitrogen | Ammonia / Primary Amine | Azetidine / N-substituted Piperidine |

| Oxygen | Hydroxide (B78521) / Alkoxide | Oxetane / Alkoxy-substituted derivative |

Building Block for Macrocyclic and Supramolecular Structures

Macrocycles, large ring structures typically containing 12 or more atoms, are of significant interest in host-guest chemistry, drug discovery, and as artificial receptors. nih.gov The length and flexibility of the 3-(4-ethoxyphenyl)propyl unit make this compound an attractive building block for constructing these complex architectures. cam.ac.uk

In a typical approach, the compound can be considered a "linker" or "spacer." High-dilution conditions that favor intramolecular reactions are often employed. For example, a bis-phenol can be reacted with two equivalents of this compound to form a linear precursor, which can then undergo a final ring-closing reaction, such as a Heck macrocyclization or a ring-closing metathesis, to yield a large macrocycle. mdpi.comnih.gov The ethoxybenzene units incorporated into the macrocyclic framework can influence its electronic properties and solubility, and provide sites for further functionalization.

Intermediate in Polymer and Material Science

The unique combination of a reactive alkyl halide and a stable aromatic group allows this compound to be used in the synthesis and modification of polymers and advanced materials. mdpi.com

Post-polymerization modification, or polymer functionalization, is a powerful technique for tailoring the properties of existing polymers. The bromo-functional group on this compound allows it to be grafted onto polymer backbones containing nucleophilic sites.

For instance, polymers with pendant hydroxyl or amine groups (e.g., polyvinyl alcohol, polyethyleneimine) can be modified by reacting them with this compound under basic conditions. This "grafting-to" approach attaches the 4-ethoxyphenylpropyl side chains to the polymer, which can significantly alter its physical properties, such as its glass transition temperature, solubility, and refractive index. Such modifications are used to create specialized coatings, membranes, and polymer-drug conjugates. nih.govresearchgate.net

This compound can be readily converted into a variety of polymerizable monomers. researchgate.net The terminal bromide is easily substituted by functional groups that can undergo polymerization. For example, reaction with potassium acrylate (B77674) or methacrylate (B99206) yields a monomer that can be polymerized via free-radical methods. Alternatively, conversion to a terminal alkyne or azide (B81097) allows for its use in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize or functionalize polymers. nih.gov

The presence of the 4-ethoxybenzene moiety in the resulting monomer is significant. Its electron-donating nature and aromatic character can impart desirable electronic or optical properties to the final polymer, such as a higher refractive index or fluorescence, making these materials suitable for applications in optics and electronics.

Table 3: Transformation into Polymerizable Monomers

| Target Monomer Type | Reagent for Substitution | Polymerization Method |

|---|---|---|

| Acrylate/Methacrylate | Potassium acrylate / Potassium methacrylate | Free Radical Polymerization |

| Styrenic | Vinylmagnesium bromide (via Grignard) | Free Radical / Cationic Polymerization |

| Norbornene | Norbornadiene derivative | Ring-Opening Metathesis Polymerization (ROMP) |

Advanced Structural Elucidation and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR techniques: COSY, HSQC, HMBC, NOESY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 1-(3-Bromopropyl)-4-ethoxybenzene in solution. While specific experimental spectra for this compound are not widely published, theoretical predictions based on established chemical shift models provide a reliable framework for its spectral assignment.

Detailed Spectral Assignment and Conformational Analysis

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of the ethoxybenzene ring and the aliphatic protons of the ethoxy and bromopropyl groups.

Predicted ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.11 | Doublet | 2H | Ar-H (ortho to -CH₂CH₂CH₂Br) |

| ~6.84 | Doublet | 2H | Ar-H (ortho to -OCH₂CH₃) |

| ~4.01 | Quartet | 2H | -OCH₂CH₃ |

| ~3.41 | Triplet | 2H | -CH₂Br |

| ~2.75 | Triplet | 2H | Ar-CH₂- |

| ~2.15 | Multiplet | 2H | -CH₂CH₂CH₂- |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~157.5 | Aromatic C | C-OR |

| ~132.9 | Aromatic C | C-Alkyl |

| ~129.5 | Aromatic CH | CH (ortho to -Alkyl) |

| ~114.5 | Aromatic CH | CH (ortho to -OR) |

| ~63.4 | Aliphatic CH₂ | -OCH₂CH₃ |

| ~33.8 | Aliphatic CH₂ | -CH₂Br |

| ~32.1 | Aliphatic CH₂ | Ar-CH₂- |

| ~31.2 | Aliphatic CH₂ | -CH₂CH₂CH₂- |

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to gain insight into the molecule's conformation, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key correlations would be observed between the adjacent methylene groups of the propyl chain (-CH₂-CH₂-CH₂-) and between the ethyl group protons (-OCH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity between different fragments of the molecule, such as the attachment of the propyl chain to the benzene (B151609) ring and the ethoxy group to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a flexible molecule like this compound, NOESY could help in determining the preferred conformation of the propyl chain relative to the aromatic ring.

Mass Spectrometry (HRMS, GC-MS, LC-MS) for Molecular Formula and Purity Determination

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

The molecular formula of this compound is C₁₁H₁₅BrO, which corresponds to a monoisotopic mass of approximately 242.03 g/mol and 244.03 g/mol due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. For this compound, HRMS would confirm the presence of one bromine atom by observing the characteristic isotopic pattern of two peaks of almost equal intensity separated by two mass units.

Fragmentation Pathway Analysis for Structural Insights

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the molecule is ionized and then fragmented. Analyzing these fragments provides valuable structural information.

A plausible fragmentation pathway for this compound under electron ionization (EI) would involve:

Loss of the bromine atom: A primary fragmentation would be the cleavage of the C-Br bond to give a stable carbocation at m/z [M-Br]⁺.

Benzylic cleavage: Cleavage of the bond between the first and second carbon of the propyl chain would result in a stable tropylium-like ion.

Cleavage within the ethoxy group: Fragmentation of the ethyl group from the ether linkage is also a common pathway for ethoxy-substituted aromatic compounds.

Loss of the entire propyl chain: Cleavage of the bond between the aromatic ring and the propyl chain.

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (propyl, ethyl) |

| 1610-1580 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O stretch | Aryl ether |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single, well-ordered crystal of the compound. As this compound is likely a liquid or a low-melting solid at room temperature, obtaining suitable crystals for X-ray diffraction would be challenging. To date, no crystal structure for this compound has been reported in the crystallographic databases.

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, GC, Flash Chromatography)

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Flash Chromatography: This is a common and efficient method for the preparative purification of organic compounds. rsc.org For a molecule of intermediate polarity like this compound, a silica gel stationary phase would be used with a non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes, to elute the compound and separate it from impurities. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for purity assessment and analytical separation. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would be suitable for analyzing the purity of this compound. The purity would be determined by integrating the peak area of the compound relative to any impurity peaks detected, typically by a UV detector set to a wavelength where the benzene ring absorbs.

Gas Chromatography (GC): GC is another powerful technique for assessing the purity of volatile compounds. This compound should be sufficiently volatile and thermally stable for GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would be used. The compound's purity is determined by the relative area of its peak in the resulting chromatogram. When coupled with a mass spectrometer (GC-MS), this method also provides structural information and confirmation of the compound's identity.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are foundational for predicting molecular properties from first principles. Methods like DFT are often employed for their balance of accuracy and computational cost.

A primary step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of a molecule's atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like 1-(3-Bromopropyl)-4-ethoxybenzene, with its rotatable propyl and ethoxy groups, a subsequent conformational analysis would be essential. This analysis would identify various low-energy conformers and their relative stabilities, which collectively influence the macroscopic properties of the compound. However, no published studies provide the optimized coordinates or a conformational landscape for this specific molecule.

The electronic structure dictates a molecule's reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a smaller gap typically implies higher reactivity. The spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. At present, there is no specific published data detailing the HOMO-LUMO energy gap or visualizing the molecular orbitals for this compound.

Understanding the distribution of electrons within a molecule is crucial for predicting its interactions. A Molecular Electrostatic Potential (MEP) map visually represents the charge landscape of a molecule, identifying electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, one would expect negative potential near the electronegative oxygen and bromine atoms. However, specific MEP maps or detailed charge distribution analyses for this compound are not available in the literature.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, providing a level of detail that is often difficult to obtain experimentally.

For reactions involving this compound, such as nucleophilic substitutions, computational methods could precisely identify the high-energy transition state structures. Characterizing these fleeting structures is fundamental to understanding how a reaction proceeds. This involves locating a first-order saddle point on the potential energy surface. No studies detailing the characterization of transition states for reactions involving this compound have been found.

Spectroscopic Property Prediction and Validation

Theoretical predictions of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) vibrational frequencies, are valuable tools in chemical research. These computational methods, often employing Density Functional Theory (DFT), allow for the elucidation of molecular structure and can aid in the interpretation of experimental data.

Computational NMR Chemical Shift and Vibrational Frequency Predictions

Despite a thorough review of existing literature, specific computational studies detailing the prediction of ¹H and ¹³C NMR chemical shifts or the vibrational frequencies for this compound could not be located. Such studies would typically involve geometry optimization of the molecule's ground state followed by calculations using methods like GIAO (Gauge-Independent Atomic Orbital) for NMR shifts and frequency analysis for the IR spectrum. The results would then ideally be compared with experimental data for validation, providing insights into the molecule's electronic environment and bonding. However, no published research presenting this specific analysis for this compound was identified.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of how a molecule behaves in different environments, including the effects of solvents on its three-dimensional shape (conformation) and its reactivity.

Solvent Effects on Reactivity and Conformation

Information regarding molecular dynamics simulations specifically investigating the solvent effects on the reactivity and conformation of this compound is not available in the reviewed scientific literature. Research in this area would be valuable, as it could illuminate how different solvents might influence the conformational preferences of the flexible bromopropyl chain and the ethoxy group. Furthermore, such simulations could provide insights into the reaction mechanisms and rates of nucleophilic substitution at the bromine-bearing carbon, a key aspect of this compound's reactivity. Unfortunately, no specific studies or corresponding data tables detailing these effects for this compound have been published.

Q & A

Q. Table 1. Optimization of Bromination Reaction

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Catalyst (FeBr₃) | 0–15 mol% | 10 mol% | +25% |

| Temperature | 0°C to 40°C | 25°C | +15% |

| Solvent | CCl₄, CH₂Cl₂, DCM | CCl₄ | +10% |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| 40°C/75% RH, 1 month | 2.1 | 4-ethoxybenzene |

| 60°C, 2 weeks | 4.8 | 1-allyl-4-ethoxybenzene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.